molecular formula C12H24N2O2 B1289323 tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS No. 455267-29-5

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Cat. No. B1289323
M. Wt: 228.33 g/mol
InChI Key: FQUVAASUKJSNRV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, similar compounds with tert-butyl and piperidine structures are frequently used as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, benzimidazole derivatives, and potential treatments for depression, cerebral ischemia, and nociceptin antagonists .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of Schiff base compounds, which are then characterized using spectroscopic methods . Another example is the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of tert-butyl piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, FTIR, NMR spectroscopy, and DFT analyses. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds that stabilize the structure . DFT calculations are also used to predict the presence of intramolecular hydrogen bonding and to compare with experimental data .

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo various chemical reactions to form new compounds. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are crucial for the preparation of diverse piperidine derivatives that can be used in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are often studied using DFT, which can reveal molecular electrostatic potential and frontier molecular orbitals . These studies are important for understanding the reactivity and potential applications of these compounds. Additionally, the solubility, melting point, and stability of these compounds can be inferred from their structural analysis and are critical for their use in various chemical reactions.

Scientific Research Applications

Synthesis and Intermediate Roles

  • Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate, is a crucial intermediate in the synthesis of various biologically active compounds, such as crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, yielding significant success (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : It also plays a role as a key intermediate in the synthesis of Vandetanib, a therapeutic drug. The synthesis involves a sequence of steps including acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol (Wang et al., 2015).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was studied for its crystal structure. X-ray studies revealed the axial orientation of the isobutyl side chain at the 6-position of the piperidine ring, providing insights into its molecular packing and structural properties (Didierjean et al., 2004).

Synthesis of Diverse Piperidine Derivatives

  • Preparation of Piperidine Derivatives : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of a variety of piperidine derivatives, indicating the versatility of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate in synthetic organic chemistry (Moskalenko & Boev, 2014).

Role in Anticancer Drug Synthesis

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol and subsequent optimization highlight its significance in the development of novel anticancer therapies (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVAASUKJSNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627302
Record name tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

CAS RN

455267-29-5
Record name tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-acetylpiperidine-1-carboxylate (145 g, 0.64 mol) and ammonium acetate (225 g, 2.9 mol) in methanol (2 L) was stirred at room temperature for 1.5 hours. Sodium cyanoborohydride (30 g, 0.48 mol) was added in one portion and the stirring was continued overnight at room temperature. The reaction mixture was poured in 2N aq. NaOH (2 L) and extracted with dichloromethane (2×1 L). The combined extracts were washed with water (1 L), brine (0.3 L), and evaporated to dryness. The residue was dissolved in TBME (1.5 L), dried over sodium sulfate, filtered, and evaporated to dryness under reduced pressure. The residue was purified by bulb to bulb distillation at 180° C. and 0.1 mbar to afford the title compound as a colorless oil that partly solidified upon standing (131 g, 90% yield).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

From the mother liquor of the above mentioned first crystallization tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (20 g, 88 mmol) could be isolated (enriched in the other enantiomer). To the material was added (R)-(−)-mandelic acid (14 g, 92 mmol) and acetone (300 mL). The mixture was heated until a clear solution was obtained and allowed to cool to room temperature while stirring. The obtained precipitate was collected, rinsed with some acetone and recrystallized once as described above. After acid base separation, (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate was obtained (7.5 g, 99+% ee, 19% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (10 g, 44.05 mmol) in tetrahydrofuran (100 ml) and methanol (100 ml) were added ammonium acetate (20 g, 264.3 mmol) and sodium cyanotrihydroborate (20 g, 264.3 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuum. The crude product was added water (100 ml), and extracted with ethyl acetate (50 mL×3). The organic layer was dried over sodium sulfate and concentrated to give tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (6 g, yield: 60%) as a colorless liquid. LRMS (M+H+) m/z: calcd 228.15. found 229.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 1 L round bottomed flask charged with a magnetic stir bar was added crude tert-butyl 4-((S)-1-((S)-1,1-dimethylethylsulfinamido)ethyl)piperidine-1-carboxylate (29 g) was taken up in MeOH (200 mL) before addition of a 4 N solution of HCl in 1,4-dioxane (24.06 ml, 96 mmol). The resulting solution was then stirred at room temperature for 1 h at rt. The methanol was then removed in vacuo to afford viscous oil which was treated with sat'd aqueous NaHCO3 (˜500 mL) and extracted with ethyl acetate (2×500 mL). This organic phase was combined, dried with MgSO4, filtered, and solvent was then removed in vacuo affording the title compound (22 g) which was used without further purification.
Name
tert-butyl 4-((S)-1-((S)-1,1-dimethylethylsulfinamido)ethyl)piperidine-1-carboxylate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
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tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
RG Vaswani, VS Gehling, LA Dakin… - Journal of medicinal …, 2016 - ACS Publications
Polycomb repressive complex 2 (PRC2) has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3. Dysregulation …
Number of citations: 193 pubs.acs.org

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